4-Hydroxy-1-(pyrimidin-4-yl)pyrrolidine-2-carboxylic acid
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Overview
Description
4-Hydroxy-1-(pyrimidin-4-yl)pyrrolidine-2-carboxylic acid is a compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrimidine ring attached to a pyrrolidine ring, with a hydroxyl group and a carboxylic acid group
Preparation Methods
The synthesis of 4-Hydroxy-1-(pyrimidin-4-yl)pyrrolidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of pyrimidine derivatives with pyrrolidine derivatives under specific reaction conditions. The reaction typically requires the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
4-Hydroxy-1-(pyrimidin-4-yl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Scientific Research Applications
4-Hydroxy-1-(pyrimidin-4-yl)pyrrolidine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-(pyrimidin-4-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-Hydroxy-1-(pyrimidin-4-yl)pyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolidine-2-carboxylic acid: Lacks the pyrimidine ring and hydroxyl group.
4-Hydroxy-2-pyrrolidinone: Contains a pyrrolidinone ring instead of a pyrrolidine ring.
Pyrimidine-4-carboxylic acid: Lacks the pyrrolidine ring and hydroxyl group. The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C9H11N3O3 |
---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
4-hydroxy-1-pyrimidin-4-ylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H11N3O3/c13-6-3-7(9(14)15)12(4-6)8-1-2-10-5-11-8/h1-2,5-7,13H,3-4H2,(H,14,15) |
InChI Key |
WSMJKBXOBIAVKU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1C(=O)O)C2=NC=NC=C2)O |
Origin of Product |
United States |
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